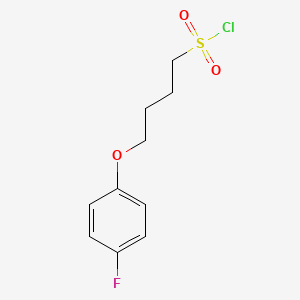

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Description

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative featuring a fluorophenoxy substituent at the para position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The para-fluorophenoxy group introduces electronic and steric effects that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGBMOWDWBZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea/NCBSI/HCl-Mediated Oxidative Chlorosulfonation of Alkyl Halides

A more recent and versatile method involves the oxidative chlorosulfonation of alkyl halides via S-alkyl isothiouronium salts using a recyclable chlorinating reagent, N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI). This method is applicable to a broad range of alkyl halides and offers mild reaction conditions, high yields, and environmental benefits.

- Step 1: Formation of S-alkyl isothiouronium salt by reacting the alkyl halide (e.g., 4-(4-fluorophenoxy)butyl chloride) with thiourea in ethanol under reflux.

- Step 2: Oxidative chlorosulfonation of the S-alkyl isothiouronium salt using NCBSI in the presence of hydrochloric acid (HCl) in acetonitrile solvent at room temperature or 0–20 °C.

- The reagent NCBSI is recyclable and produces minimal hazardous waste.

- The reaction proceeds efficiently with yields up to 96–98% for various alkyl sulfonyl chlorides.

- After reaction completion, the product is isolated by solvent evaporation, filtration, washing, and drying.

Optimization Data for Model Substrate (S-Benzyl Isothiouronium Salt):

| Entry | NCBSI (equiv) | Solvent | HCl Concentration | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4 | H2O | 1 M | 20 | Low yield |

| 2 | 4 | EtOH | 1 M | No reaction | No conversion |

| 3 | 4 | MeCN | 1 M | 42 | Moderate yield |

| 4 | 4 | MeCN | 2 M | 96 | Optimal conditions |

- Alkyl halide + thiourea → S-alkyl isothiouronium salt (reflux in ethanol, 30–60 min)

- S-alkyl isothiouronium salt + NCBSI + 2 M HCl in MeCN at 0–20 °C → alkyl sulfonyl chloride (15–60 min)

This method tolerates various functional groups, including aromatic rings with electron-donating or withdrawing substituents, and is suitable for preparing sulfonyl chlorides with complex substituents such as 4-fluorophenoxy groups.

Comparative Summary of Preparation Methods

| Feature | Thiophane Chlorination Method | Thiourea/NCBSI/HCl Method |

|---|---|---|

| Starting Material | Thiophane or thiophane sulfoxide | Alkyl halide (e.g., 4-(4-fluorophenoxy)butyl chloride) |

| Reaction Type | Chlorination in aqueous acidic medium | Oxidative chlorosulfonation via isothiouronium salt |

| Reaction Conditions | 20–90 °F, aqueous acid, chlorine gas | Room temp/0–20 °C, MeCN solvent, NCBSI, HCl |

| Yield Range | 30–65% | Up to 96–98% |

| Environmental/Hazard Aspects | Use of chlorine gas, careful moisture exclusion | Recyclable reagent NCBSI, mild conditions |

| Applicability | Mainly thiophane derivatives | Broad substrate scope including functionalized alkyl halides |

| Product Isolation | Phase separation, drying with desiccants | Solvent evaporation, filtration, washing |

Practical Notes and Recommendations

- The thiophane chlorination method requires careful control of chlorine dosage and temperature to avoid over-chlorination and side reactions.

- Rapid separation of the sulfonyl chloride phase is critical to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive.

- The thiourea/NCBSI/HCl method offers a more environmentally friendly and scalable alternative with high yields and functional group tolerance.

- For 4-(4-fluorophenoxy)butane-1-sulfonyl chloride, starting from the corresponding 4-(4-fluorophenoxy)butyl chloride and applying the thiourea/NCBSI/HCl method is recommended to preserve the fluorophenoxy moiety and achieve high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, or sulfonic acids.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of chloride ion to yield the substituted product .

Oxidation and Reduction Pathways

The compound participates in redox reactions, though limited data exist for the 4-fluorophenoxy variant. Related sulfonyl chlorides show:

Note : Reduction of sulfonyl chlorides to thiols is rare due to competing side reactions but feasible under controlled settings .

Coupling Reactions

The sulfonyl chloride group facilitates cross-coupling to construct complex architectures:

| Substrate | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfones | 70–88% |

| Alkenes | CuI, DABCO, CH₃CN | Alkenyl sulfonamides | 65–80% |

Key Finding : Palladium-catalyzed Suzuki-Miyaura couplings enable efficient aryl–sulfone bond formation, critical in medicinal chemistry .

Chlorosulfonation and Functionalization

The compound serves as a sulfonylating agent in multi-step syntheses:

Example Pathway :

-

Sulfonamide Formation : React with benzylamine to yield 4-(4-fluorophenoxy)-N-benzylbutane-1-sulfonamide (87% yield).

-

Further Functionalization : Sulfonamide intermediates undergo alkylation or acylation for drug candidate synthesis .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and HCl.

-

Light Sensitivity : Prolonged UV exposure leads to radical-mediated decomposition; storage under inert gas recommended.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Activation Energy (kJ/mol) |

|---|---|---|

| Substitution (Amines) | 1.5× faster | 45–50 |

| Hydrolysis | 2.0× slower | 55–60 |

| Coupling (Pd-mediated) | Comparable | 70–75 |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

The compound serves as an important intermediate in the synthesis of various organic molecules. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, enabling the formation of more complex structures. This versatility is crucial in developing new chemical entities (NCEs) in pharmaceutical research.

2. Biological Studies:

Research has indicated that 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride exhibits potential biological activities. Studies focus on its interactions with biomolecules, which can lead to insights into its pharmacological effects. For instance, it may influence enzyme activity through covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .

Medicinal Chemistry

1. Drug Development:

The compound is explored for its potential as a therapeutic agent. Its ability to modify biological pathways makes it a candidate for drug design, particularly in targeting diseases that involve specific enzymes or receptors. The sulfonyl chloride group is reactive, allowing for the formation of stable linkages with various biological targets .

2. Antiviral Activity:

Recent studies have highlighted the compound's role in developing antiviral agents, particularly against HIV-1 protease inhibitors. The structural modifications involving the 4-fluorophenyl group enhance the potency and selectivity of these inhibitors, indicating a promising avenue for therapeutic development .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be used in formulations that require specific reactivity or stability under various conditions.

2. Agricultural Chemistry:

The compound may also find applications in agricultural chemistry as a building block for agrochemicals. Its ability to interact with biological systems can lead to the development of new pesticides or herbicides that target specific pests or diseases while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-(4-fluorophenoxy)butane-1-sulfonyl chloride and its analogs:

Notes:

- Steric effects : Ortho-fluoro substitution introduces steric hindrance near the sulfonyl group, possibly reducing reactivity in nucleophilic substitutions .

- Aliphatic vs. aromatic systems: Biphenyl derivatives (e.g., 4'-fluoro(1,1'-biphenyl)-4-sulfonyl chloride) offer extended conjugation, improving thermal stability but reducing solubility in nonpolar solvents compared to aliphatic analogs .

Stability and Handling

- Moisture sensitivity : All sulfonyl chlorides are moisture-sensitive. The tert-butoxy analog (CAS 1342203-40-0) was discontinued, possibly due to stability issues under long-term storage .

- Storage : Most compounds require storage at low temperatures (e.g., -20°C), though specific data for the para-fluoro isomer is unavailable.

Biological Activity

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure, which includes a fluorophenoxy group attached to a butane chain with a sulfonyl chloride functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C10H12ClO2S

- Molecular Weight : Approximately 232.72 g/mol

- Physical State : Typically presented as a colorless to light yellow liquid.

The presence of the sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in electrophilic substitution reactions, which are valuable in organic synthesis.

Research Findings

Recent studies have explored the biological implications of similar compounds and their derivatives. Here are some notable findings:

| Study | Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Xia et al. | 1-arylmethyl-3-aryl-pyrazole derivatives | Antitumor activity | 49.85 |

| Fan et al. | 4-chlorophenoxy derivatives | Induced autophagy in A549 cells | 0.71 |

| Zheng et al. | Pyrazole-linked benzimidazole | Inhibition of Aurora A/B kinase | 0.067 |

These studies indicate that related compounds can exhibit significant biological activities, suggesting that this compound may also possess similar properties.

Antimicrobial Studies

In a comparative study on sulfonamide derivatives, it was shown that compounds with fluorine substitutions often enhance lipophilicity and improve membrane penetration, which may increase their efficacy against various pathogens. Such modifications could suggest a pathway for enhancing the biological activity of this compound in antimicrobial applications.

Anticancer Research

Research into sulfonamide-based compounds has indicated potential for use in cancer therapeutics. For instance, derivatives exhibiting significant cytotoxicity against cancer cell lines have been documented. The incorporation of the fluorophenoxy group could further enhance these effects due to increased binding affinity to target proteins involved in cancer progression.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride in a laboratory setting?

The synthesis typically involves the reaction of 4-(4-fluorophenoxy)butane-1-thiol with chlorine gas under controlled anhydrous conditions at 0–5°C to minimize side reactions. Oxidation is followed by purification via recrystallization using dichloromethane/hexane mixtures, yielding white crystals (mp 82–84°C). Reaction progress is monitored via TLC (hexane:ethyl acetate, 4:1; Rf ≈ 0.4) and confirmed by the disappearance of the thiol starting material. Ensure strict exclusion of moisture to prevent hydrolysis of the sulfonyl chloride group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.15–7.08 (aromatic H), 4.05 (t, OCH₂), and 3.20 (t, SO₂Cl-adjacent CH₂).

- FT-IR : Strong absorptions at 1375 cm⁻¹ (asymmetric S=O) and 1165 cm⁻¹ (symmetric S=O).

- Mass spectrometry : ESI-MS molecular ion peak at m/z 270.70 [M]⁺ (C₁₀H₁₁ClFO₃S). Elemental analysis should confirm C (44.37%), H (4.09%), and Cl (13.08%) with ≤0.3% deviation .

Q. What are the primary reactivity trends of this compound in nucleophilic substitutions?

The sulfonyl chloride group reacts preferentially with amines, alcohols, and thiols. For amines, use a 1:1.2 molar ratio of sulfonyl chloride to amine in anhydrous THF at 0°C. For alcohols, employ catalytic DMAP (5 mol%) in dichloromethane. Monitor reactions by observing SO₂Cl consumption via FT-IR or ¹H NMR. Side products (e.g., sulfonic acids) arise from moisture exposure, necessitating rigorous drying of solvents .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the thermal stability of this compound during reactions?

Contradictory reports (e.g., decomposition at 40°C vs. stability up to 60°C) require:

- Differential scanning calorimetry (DSC) to determine decomposition onset temperature.

- Controlled heating experiments in anhydrous DMF with hourly ¹H NMR sampling.

- Solvent-dependent stability tests (THF vs. acetonitrile) under inert atmospheres.

- Online FT-IR monitoring of SO₂Cl absorption (1165 cm⁻¹) during heating. Document solvent-specific decomposition pathways to establish optimal reaction conditions .

Q. What strategies optimize regioselectivity in sulfonamide formation with sterically hindered amines?

To enhance regioselectivity:

- Use slow amine addition (syringe pump, 2 hours) at -20°C in THF with 4Å molecular sieves.

- Employ ZnCl₂ (10 mol%) as a Lewis acid to activate the sulfonyl chloride group.

- Screen biphasic conditions (H₂O/CH₂Cl₂) with tetrabutylammonium bromide as a phase-transfer catalyst.

- Validate outcomes via LC-MS and X-ray crystallography of isolated products .

Q. How should researchers address contradictions in reported reaction yields for sulfonate ester synthesis?

Yield discrepancies (e.g., 60% vs. 85%) may arise from:

- Variations in solvent purity (use HPLC-grade solvents).

- Incomplete removal of HCl byproducts (employ scavengers like polymer-bound DIEA).

- Suboptimal stoichiometry (optimize molar ratios via Design of Experiments (DoE)).

- Conduct kinetic studies using in-situ Raman spectroscopy to identify rate-limiting steps .

Q. What computational methods predict the reactivity of this compound in complex systems?

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states for nucleophilic attacks.

- Use COSMO-RS to predict solvent effects on reaction thermodynamics.

- Validate with experimental kinetic data (e.g., Arrhenius plots from temperature-varied reactions). Cross-reference computational results with crystallographic data of reaction intermediates .

Methodological Guidance for Data Interpretation

Q. How to analyze competing reaction pathways in the synthesis of derivatives?

- Employ LC-MS/MS to detect transient intermediates.

- Use 2D NOESY NMR to identify steric interactions influencing pathway selection.

- Conduct Hammett studies with substituted amines to quantify electronic effects.

- Compare experimental results with computational predictions of pathway energetics .

Q. What protocols ensure reproducibility in handling hygroscopic and light-sensitive samples?

- Store the compound under argon in amber vials with molecular sieves (3Å).

- Prepare stock solutions in anhydrous acetonitrile and standardize concentrations via qNMR.

- Use gloveboxes (<1 ppm H₂O) for weighing and reaction setup.

- Validate stability through weekly FT-IR checks of stored samples .

Applications in Drug Development

Q. How is this compound used in protease inhibitor design?

The compound serves as a key intermediate for:

- Covalent inhibitors : React with catalytic serine residues (e.g., in thrombin) to form stable sulfonate esters.

- Prodrugs : Synthesize sulfonamides with pH-sensitive release profiles.

- PET tracers : Incorporate fluorine-18 via nucleophilic aromatic substitution for in vivo imaging.

Validate target engagement via X-ray crystallography and enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.